5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
The compound 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic molecule that features a combination of benzothiazole, furan, and benzo[a]phenanthridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Synthesis of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone.
Coupling Reactions: The benzothiazole and furan moieties are then coupled using a thiol-ene reaction, where the thiol group of the benzothiazole reacts with an alkene group on the furan ring.
Formation of the Benzo[a]phenanthridinone Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but could include pathways related to cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and have similar chemical properties and applications.
Furan Derivatives: Compounds containing the furan ring can have similar reactivity and applications in organic synthesis.
Benzo[a]phenanthridinone Derivatives: These compounds share the benzo[a]phenanthridinone core and can have similar biological activities.
The uniqueness of 5-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its combination of these three moieties, which can lead to unique chemical and biological properties.
Properties
Molecular Formula |
C32H28N2O3S2 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
5-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C32H28N2O3S2/c1-4-36-19-10-12-22-26(15-19)38-31(34-22)39-27-14-13-25(37-27)30-29-21(16-32(2,3)17-24(29)35)28-20-8-6-5-7-18(20)9-11-23(28)33-30/h5-15,30,33H,4,16-17H2,1-3H3 |
InChI Key |
MLIULYNMOBXWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C4C5=C(CC(CC5=O)(C)C)C6=C(N4)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
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